Fmoc-beta-homoisoleucine is a synthetic amino acid derivative that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is classified as a non-standard amino acid due to its unique structure, which includes a beta carbon that distinguishes it from standard amino acids. The compound is often utilized in biochemical research and pharmaceutical applications, primarily for the synthesis of peptides with specific properties.
Fmoc-beta-homoisoleucine is typically synthesized in laboratories and is not found naturally in proteins. Its synthesis involves the protection of the amino group of beta-homoisoleucine using fluorenylmethyloxycarbonyl chloride, commonly referred to as Fmoc-Cl. This modification allows for the selective incorporation of the amino acid into peptide sequences during synthesis.
The synthesis of Fmoc-beta-homoisoleucine can be achieved through several methods, primarily focusing on the protection of the amino group. The most common method involves:
The reaction conditions are critical for achieving high yields and purity. For instance, maintaining appropriate temperatures and pH levels during synthesis can significantly affect the outcome. Typical yields reported range from 70% to 99%, depending on the specific conditions employed during synthesis .
Fmoc-beta-homoisoleucine features a characteristic structure that includes:
Fmoc-beta-homoisoleucine can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Reaction conditions must be optimized to minimize side reactions and maximize yield .
Fmoc-beta-homoisoleucine functions primarily as a building block in peptide synthesis. Its mechanism involves:
The specific effects of Fmoc-beta-homoisoleucine depend on the context of its incorporation within peptide sequences, affecting cellular processes based on the modified protein functions .
Fmoc-beta-homoisoleucine is widely used in:
By understanding these aspects of Fmoc-beta-homoisoleucine, researchers can effectively utilize this compound in various scientific fields, enhancing their ability to design and synthesize novel peptides with tailored functionalities.
Non-proteinogenic β-amino acids represent a strategically significant class of building blocks for advancing peptidomimetic therapeutics. Unlike canonical α-amino acids encoded by the genetic code, β-amino acids feature a methylene spacer inserted between the α-carbon and the amino group, elongating the backbone by one carbon atom. This structural modification confers profound advantages: enhanced metabolic stability against proteolytic enzymes due to altered peptide bond geometry, increased conformational flexibility enabling precise spatial control of side chains, and reduced molecular recognition by antibodies targeting natural peptide epitopes [4] . The integration of β-homologated residues (where β-carbon replaces α-carbon) enables systematic perturbation of secondary structures—inducing novel turns, stabilizing 14-helix conformations inaccessible to α-peptides, and facilitating the design of bioactive foldamers that mimic therapeutic protein interfaces without sequence homology [7].
The deliberate incorporation of β-amino acids into peptide scaffolds emerged in the late 20th century as chemists sought solutions to the pharmacological limitations of natural peptides. Early milestones included the synthesis of β-alanine (β-homoglycine) and its application in nylon polymers, followed by the development of stereoselective methods for β²- and β³-homoamino acids bearing proteinogenic side chains [4] . The discovery of naturally occurring β-amino acids in microbial nonribosomal peptides (e.g., taxol’s phenylisoserine side chain) further stimulated interest in their biological roles and synthetic potential . Advances in asymmetric catalysis, particularly Evans’ oxazolidinone chemistry and Seebach’s self-reproduction of chirality, enabled efficient access to enantiopure β-amino acids in the 1990s. This period coincided with the rise of Fmoc-solid-phase peptide synthesis (SPPS), creating a technological synergy for constructing complex β-peptide architectures [10].
Fmoc-β-homoisoleucine (systematic name: (3R,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid; CAS# 193954-27-7) exemplifies the strategic application of β-homologation in rational peptidomimetic design. This chiral, non-proteinogenic amino acid features an isoleucine-derived β-carbon framework with a (3R,4S) stereochemistry, critical for directing secondary structure formation. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an acid-labile N-terminal protector compatible with standard SPPS protocols, while the carboxylic acid functionality allows for standard activation/coupling chemistry [2] [5] [9].
Table 1: Fundamental Physicochemical Properties of Fmoc-β-Homoisoleucine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₂H₂₅NO₄ | - |
Molecular Weight | 367.44 g/mol | - |
Appearance | White to off-white crystalline powder | Visual |
Melting Point | 98–100 °C (dec.) | In ethyl acetate/hexane [9] [10] |
Optical Rotation ([α]D²⁰) | -24 ± 1° | c = 0.5 in chloroform [2] |
Solubility | Soluble in DMSO, DCM, chloroform, acetone, ethyl acetate | Qualitative assessment [9] [10] |
pKa (predicted) | 4.41 ± 0.10 | Computational estimation [9] [10] |
Storage Stability | Stable at 0–8 °C | Supplier recommendation [2] |
The molecule’s distinct attributes—hydrophobicity (HPLC RT ~15–18 min under standard gradients), chiral methyl-branched side chain, and constrained conformational flexibility—make it indispensable for engineering protease-resistant peptide regions, enhancing membrane permeability in antimicrobial peptides, and inducing specific turns in foldamers [7] [9]. Its commercial availability (≥99% purity by HPLC) since the early 2000s has accelerated applications in drug discovery pipelines [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0